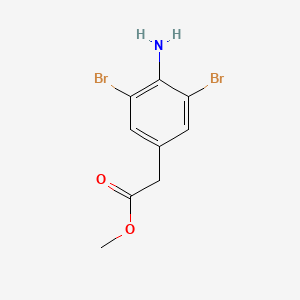![molecular formula C32H30MgN8-2 B12343642 magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features magnesium as the central metal atom, coordinated with a highly intricate organic framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multi-step reactions. The initial step often includes the preparation of the organic ligand, followed by the introduction of the metal center under controlled conditions. Specific reagents, solvents, and catalysts are used to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of complex organometallic compounds requires scalable and efficient methods. This often involves optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various organic halides or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state species.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology
In biological research, organometallic compounds are often explored for their potential as therapeutic agents, particularly in cancer treatment.
Medicine
The compound may be investigated for its pharmacological properties, including its ability to interact with biological targets.
Industry
In industrial applications, such compounds can be used in materials science for the development of advanced materials with unique properties.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The organic ligands can facilitate binding to enzymes or receptors, modulating their activity. The magnesium center may play a crucial role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Similar Compounds
Magnesium porphyrins: These compounds feature magnesium coordinated with a porphyrin ring, similar in complexity to the given compound.
Magnesium phthalocyanines: Another class of magnesium-containing organometallic compounds with extensive applications.
Uniqueness
The uniqueness of magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene lies in its highly intricate structure, which may confer unique reactivity and specificity in its applications.
特性
分子式 |
C32H30MgN8-2 |
|---|---|
分子量 |
550.9 g/mol |
IUPAC名 |
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+2 |
InChIキー |
IKJOURMGQFTAPW-UHFFFAOYSA-N |
異性体SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Mg+2] |
正規SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)
![2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)
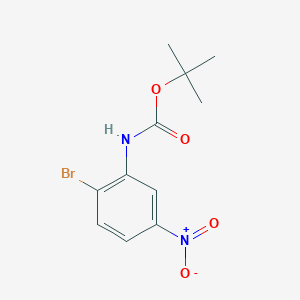
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
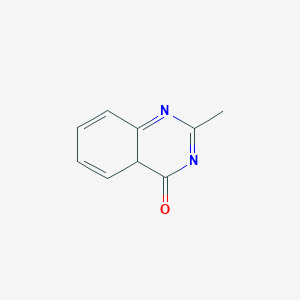
![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
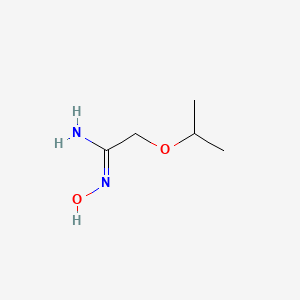
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
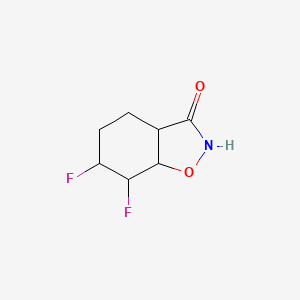
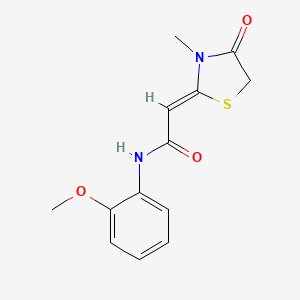
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
